2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396808-78-8
VCID: VC4190078
InChI: InChI=1S/C13H13N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h1-2,5,7-8H,3-4,6H2,(H,14,18)(H,15,16,17)
SMILES: C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3
Molecular Formula: C13H13N3O4
Molecular Weight: 275.264

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

CAS No.: 1396808-78-8

Cat. No.: VC4190078

Molecular Formula: C13H13N3O4

Molecular Weight: 275.264

* For research use only. Not for human or veterinary use.

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide - 1396808-78-8

Specification

CAS No. 1396808-78-8
Molecular Formula C13H13N3O4
Molecular Weight 275.264
IUPAC Name 2-(cyclopropanecarbonylamino)-N-(furan-2-ylmethyl)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C13H13N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h1-2,5,7-8H,3-4,6H2,(H,14,18)(H,15,16,17)
Standard InChI Key PHOSLIAAMQPUGR-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3

Introduction

The compound 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide is a synthetic organic molecule that belongs to the class of oxazole derivatives. It features a unique combination of functional groups, including a cyclopropanecarboxamide moiety and a furan ring, which may impart distinctive chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly mentioned in the available literature, but it can be inferred to be similar to other oxazole derivatives with cyclopropanecarboxamide and furan-2-ylmethyl groups.

  • Molecular Weight: Estimated based on similar compounds, such as 2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide, which has a molecular weight of approximately 332.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

  • Cyclopropanecarboxylation: Involves the introduction of a cyclopropanecarboxamide group.

  • Furan Ring Attachment: Involves the attachment of a furan-2-ylmethyl group to the oxazole core.

  • Carboxamide Formation: Involves the formation of the carboxamide group at the 4-position of the oxazole ring.

StepReaction TypeReagents
1.CyclopropanecarboxylationCyclopropanecarboxylic acid derivatives
2.Furan Ring AttachmentFuran-2-ylmethyl halides or equivalents
3.Carboxamide FormationCarboxylic acid derivatives and coupling agents

Biological Activities

While specific data on 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide is limited, compounds with similar structures often exhibit a range of biological activities:

  • Antimicrobial and Antifungal Activities: Oxazole derivatives are known for their antimicrobial properties.

  • Anticancer Activities: Some oxazole compounds have shown potential in inhibiting cancer cell proliferation.

  • Anti-inflammatory Activities: Furan derivatives have demonstrated anti-inflammatory effects in various studies .

Potential Applications

Given its structural features, 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide may have applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development.

  • Pharmaceutical Research: For the treatment of diseases where oxazole and furan derivatives have shown efficacy.

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